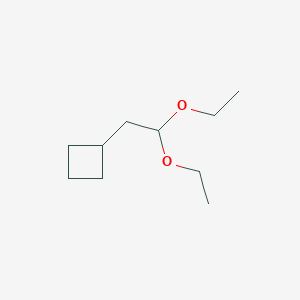diphenyl-lambda~5~-phosphane CAS No. 51241-53-3](/img/structure/B14649011.png)
[2-(Diphenylphosphorothioyl)ethyl](oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes both phosphorothioyl and oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with ethylene oxide in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, hydroxyl derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine
In medicine, there is ongoing research into the compound’s potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry
Industrially, 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane is used in the synthesis of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The presence of both phosphorothioyl and oxo groups allows for versatile interactions with different molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the ethyl and phosphorothioyl groups.
Triphenylphosphine: Contains three phenyl groups but lacks the oxo and phosphorothioyl groups.
Phosphorothioic acid derivatives: Share the phosphorothioyl group but differ in other substituents.
Uniqueness
What sets 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane apart from these similar compounds is its combination of phosphorothioyl and oxo groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Propriétés
Numéro CAS |
51241-53-3 |
|---|---|
Formule moléculaire |
C26H24OP2S |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
2-diphenylphosphorylethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H24OP2S/c27-28(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-29(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clé InChI |
IHNFMGPZSGVFPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CCP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


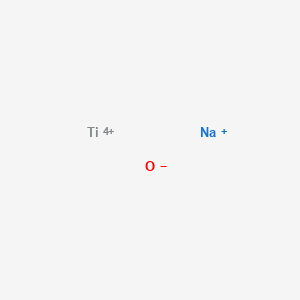
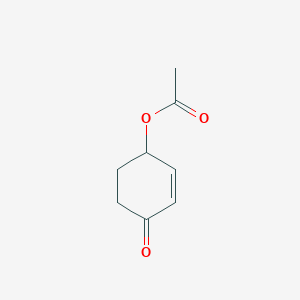
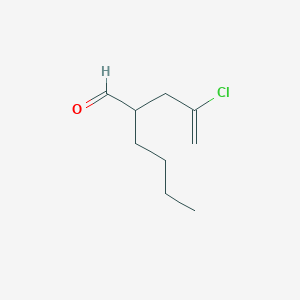
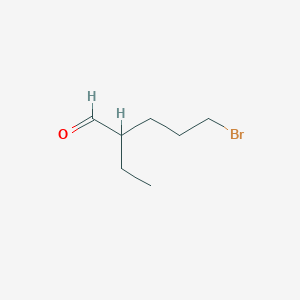
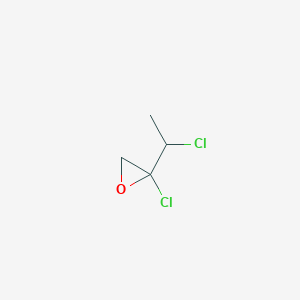
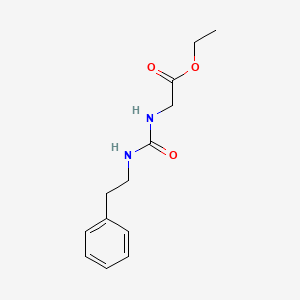
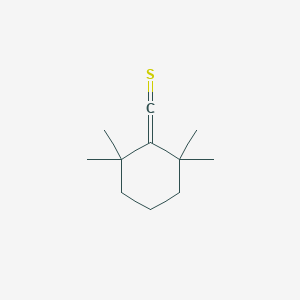
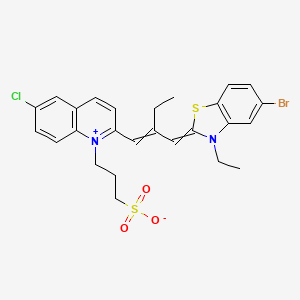

![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
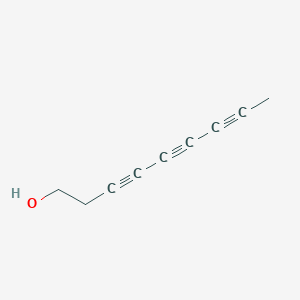
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
